2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that contains a chromene core fused with a tetrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide typically involves multistep reactions. One common synthetic route includes the formation of the chromene core followed by the introduction of the tetrazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Medicine: Due to its biological activities, it is being explored for drug development and therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects such as antibacterial and anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
Imidazole-containing compounds: These compounds also exhibit a wide range of biological activities and are used in drug development.
Tetrazole derivatives: Similar to the compound , tetrazole derivatives are known for their pharmacological properties and are used in various therapeutic applications.
Pyrrolopyrazine derivatives: These compounds have shown significant biological activities and are used in medicinal chemistry research.
The uniqueness of this compound lies in its specific structure, which combines the chromene and tetrazole moieties, leading to distinct biological activities and applications.
Properties
IUPAC Name |
2-oxo-N-(2H-tetrazol-5-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(12-11-13-15-16-14-11)7-5-6-3-1-2-4-8(6)19-10(7)18/h1-5H,(H2,12,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWVMVQXCOASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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